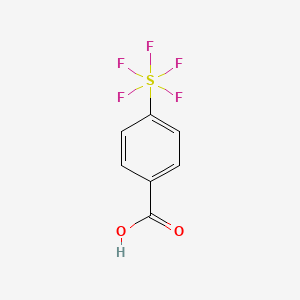

4-(Pentafluorothio)benzoic acid

Descripción general

Descripción

4-(Pentafluorothio)benzoic acid is a useful research compound. Its molecular formula is C7H5F5O2S and its molecular weight is 248.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Pentafluorothio)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in recent years for its potential biological activities. The incorporation of the pentafluorosulfanyl (SF5) group imparts unique properties to the compound, influencing its interaction with biological systems. This article explores the biological activity of this compound, presenting data from various studies, including antimicrobial and insecticidal activities, as well as its physicochemical properties.

This compound has the chemical formula C7H5F5O2S and a molecular weight of 247.993 g/mol. The structure includes a benzoic acid moiety substituted with a pentafluorosulfanyl group, which significantly alters its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5F5O2S |

| Molecular Weight | 247.993 g/mol |

| Melting Point | Not specified |

| Solubility | Varies with solvent |

Antimicrobial Activity

Research has shown that compounds containing the SF5 group exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various pentafluorosulfanyl benzoic acid derivatives against gram-positive and gram-negative bacteria. Some derivatives demonstrated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Insecticidal Activity

The insecticidal properties of this compound were assessed using various bioassays. In one study, derivatives were tested against the larvae of Plutella xylostella (diamondback moth). Results indicated that certain compounds exhibited excellent insecticidal activity, inhibiting feeding behaviors effectively at concentrations as low as 10 ppm .

Table 2: Insecticidal Activity of Pentafluorosulfanyl Compounds

| Compound | Target Insect | Concentration (ppm) | Activity (%) |

|---|---|---|---|

| 4a | Plutella xylostella | 10 | High |

| 4c | Plutella xylostella | 10 | Excellent |

| 4d | Plutella xylostella | 10 | Highest potency |

Toxicity and Safety

While exploring the biological activity of this compound, it is crucial to consider its toxicity. The compound is classified as toxic if swallowed, inhaled, or in contact with skin . Therefore, safety assessments are necessary for any practical applications in agriculture or medicine.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various synthesized compounds revealed that some derivatives of pentafluorosulfanyl benzoic acid showed promising results against Staphylococcus aureus and other pathogenic bacteria. The total phenolic content was positively correlated with observed antimicrobial activity, indicating that these compounds could serve as alternatives to synthetic antibiotics .

Case Study 2: Insecticide Development

In another investigation focusing on agricultural applications, researchers synthesized several SF5-containing compounds and assessed their insecticidal properties. The findings suggested that these compounds could be developed into effective crop protection agents due to their high selectivity toward target insects while minimizing toxicity to non-target organisms .

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticides Development

One of the most significant applications of 4-(pentafluorothio)benzoic acid is in the development of novel insecticides. Research has shown that compounds containing the pentafluorosulfanyl (SF5) group exhibit enhanced insecticidal activity. For instance, a study demonstrated that a meta-diamide insecticide derived from this compound showed high potency against Plutella xylostella, a common pest in agriculture. The compound exhibited a remarkable inhibition of feeding behaviors, with an eating area reduction to nearly 0% at a concentration of 10 ppm .

Table 1: Insecticidal Activity of SF5-Containing Compounds

| Compound | Target Pest | Concentration (ppm) | Feeding Inhibition (%) |

|---|---|---|---|

| 4d | Plutella xylostella | 10 | 100 |

| BPB3 | Plutella xylostella | 10 | ~80 |

The study highlighted that the SF5 moiety enhances selectivity towards insects while maintaining lower toxicity to mammals, making it a promising candidate for eco-friendly pest control .

Pharmaceutical Applications

Anticancer Properties

Recent investigations into the pharmaceutical applications of this compound have revealed its potential as an anticancer agent. A series of analogs were synthesized and tested for their effects on various cancer cell lines. Notably, one compound demonstrated significant cytotoxicity against endometrial cancer cells, showing promise in repurposing existing drugs for new therapeutic uses .

Table 2: Anticancer Activity of Pentafluorosulfanyl Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Niclosamide | FLO-1 | 2.5 | Wnt/β-catenin suppression |

| Compound 3a | SK-GT-4 | 1.8 | STAT3 signaling inhibition |

The anticancer activity is attributed to the ability of these compounds to interfere with critical signaling pathways involved in tumor growth and resistance, such as Wnt/β-catenin and STAT3 signaling pathways .

Environmental Applications

Environmental Impact Studies

The environmental properties of pentafluorosulfanyl compounds, including this compound, have been examined to assess their ecological footprint. Research indicates that while these compounds exhibit high stability and low volatility, their toxicity profiles necessitate careful handling and regulation. The SF5 group contributes to both their chemical stability and potential bioaccumulation in ecosystems, raising concerns about long-term environmental impacts .

Table 3: Environmental Properties of SF5 Compounds

| Property | Value |

|---|---|

| Stability | High |

| Volatility | Low |

| Toxicity (oral) | Acute |

The findings underscore the need for comprehensive assessments when considering these compounds for agricultural or industrial applications, ensuring that benefits do not come at an unacceptable environmental cost .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The -SF₅ group is strongly electron-withdrawing, meta-directing electrophiles. Combined with the meta-directing -COOH group, substitutions typically occur at positions ortho to -SF₅ and meta to -COOH.

Halogenation

-

Bromination : 4-(Pentafluorothio)benzoic acid derivatives undergo bromination at the ortho position relative to -SF₅. For example, treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at position 2 of the benzene ring .

Example :

Nitration

-

Nitration occurs at the meta position to -COOH (ortho to -SF₅) under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro-substituted derivatives .

Carboxylic Acid Derivative Formation

The -COOH group undergoes standard acyl reactions:

Amide Formation

-

Acid chlorides react with amines (e.g., anilines) to form diamides. A 73% yield was reported for the reaction with 2-methyl-4-(pentafluorothio)aniline using NaHCO₃ in acetone/water .

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| 2-methyl-4-SF₅-aniline | NaHCO₃, acetone | 73% |

Carboxylic Acid Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces -COOH to -CH₂OH, producing 4-(pentafluorothio)benzyl alcohol .

Suzuki-Miyaura Coupling

-

Brominated derivatives undergo palladium-catalyzed coupling with boronic acids. For example, methylboronic acid introduces methyl groups at position 2, achieving 64–75% yields .

| Substrate | Catalyst | Boronic Acid | Yield |

|---|---|---|---|

| 2-Br-4-SF₅-aniline | Pd(dppf)Cl₂·DCM | Methyl | 64% |

| 2-Br-6-Me-4-SF₅-aniline | Pd(dppf)Cl₂·DCM | Methyl | 75% |

Decarboxylation

Heating with soda lime (NaOH/CaO) removes CO₂, yielding pentafluorothio-substituted benzene .

Anhydride Formation

Reaction with acetic anhydride forms mixed anhydrides, though specific yields for this compound remain unreported .

Key Structural and Reaction Insights

-

Directing Effects : The -SF₅ group dominates over -COOH in electrophilic substitutions due to its stronger electron-withdrawing nature .

-

Steric and Electronic Effects : -SF₅’s bulkiness and electronegativity slow reactions requiring nucleophilic aromatic substitution but favor electrophilic pathways .

Propiedades

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXWKVQRYPQFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381323 | |

| Record name | 4-(Pentafluorothio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-32-6 | |

| Record name | 4-(Pentafluorothio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pentafluoro-lambda6-sulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.